Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound features a piperidine ring substituted with an ethyl ester group and a pyridin-4-yloxy group, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Pyridin-4-yloxy Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a pyridin-4-yloxy group. This can be achieved using nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester group.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the pyridine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and pathways.
Chemical Biology: It can be employed in chemical biology research to probe the functions of various biomolecules.
Industrial Applications: The compound may find applications in the synthesis of other valuable chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
- 2-amino-4-(1-piperidine)pyridine derivatives
These compounds share structural similarities but may differ in their biological activities and applications. The unique substitution pattern on the piperidine ring and the presence of the pyridin-4-yloxy group make this compound distinct in its chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-pyridin-4-yloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-17-13(16)15-9-3-4-12(10-15)18-11-5-7-14-8-6-11/h5-8,12H,2-4,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYHLMURSUNPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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